molecular formula C19H30N2OS B12714101 Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- CAS No. 32417-24-6

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio-

Cat. No.: B12714101
CAS No.: 32417-24-6
M. Wt: 334.5 g/mol
InChI Key: ZPIHYQKDDDTVKU-UHFFFAOYSA-N
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Description

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of a benzamide core structure with an isopentoxy group and a pyrrolidinylpropylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of benzamide derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- lies in its specific substituents, which may confer distinct biological activities and therapeutic potential compared to other benzamide derivatives.

Conclusion

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

32417-24-6

Molecular Formula

C19H30N2OS

Molecular Weight

334.5 g/mol

IUPAC Name

4-(3-methylbutoxy)-N-(3-pyrrolidin-1-ylpropyl)benzenecarbothioamide

InChI

InChI=1S/C19H30N2OS/c1-16(2)10-15-22-18-8-6-17(7-9-18)19(23)20-11-5-14-21-12-3-4-13-21/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,23)

InChI Key

ZPIHYQKDDDTVKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCCC2

Origin of Product

United States

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